Neurotoxic Potency vs. N-Methylated Derivatives
In a head-to-head cytotoxicity screening of 22 isoquinoline derivatives using heterologous DAT expression systems (HEK-293 and Neuro-2A cells), (±)-salsolinol demonstrated equivalent toxic potency to norsalsolinol and tetrahydropapaveroline, but exhibited markedly lower selectivity for DAT-expressing cells compared to its N-methylated derivative [1]. Specifically, while 2[N]-methyl-salsolinol showed a 2- to 14-fold reduction in TC₅₀ values in DAT-expressing cells relative to parental controls, the parent compound (±)-salsolinol did not display this enhanced DAT-dependent cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (general cytotoxicity) and DAT-dependent selectivity |
|---|---|
| Target Compound Data | TC₅₀ in micromolar range; no enhancement in DAT-expressing cells (TC₅₀ ratio ~1) |
| Comparator Or Baseline | 2[N]-methyl-salsolinol: 2- to 14-fold reduction in TC₅₀ values in DAT-expressing cells |
| Quantified Difference | Target compound lacks the 2- to 14-fold DAT-dependent toxicity enhancement observed with 2[N]-methyl-salsolinol |
| Conditions | HEK-293 and Neuro-2A cells expressing human DAT, 72 hr exposure, MTT assay and Trypan blue exclusion |
Why This Matters
This establishes (±)-salsolinol as the appropriate baseline comparator for studies investigating the role of N-methylation in conferring DAT-selective neurotoxicity relevant to Parkinson's disease pathogenesis.
- [1] Storch A, Ott S, Hwang YI, Ortmann R, Hein A, Frenzel S, et al. Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Naunyn Schmiedebergs Arch Pharmacol. 2002;365(6):861-867. PMID: 11911843. View Source
